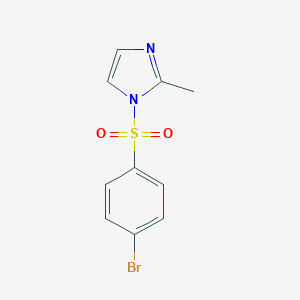

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIIUHBZFJLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355530 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324776-97-8 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 2-methylimidazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Procedure: The 4-bromobenzenesulfonyl chloride is added dropwise to a solution of 2-methylimidazole in an appropriate solvent like dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced forms.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include sulfides or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole is being explored for its potential therapeutic applications, particularly in drug development targeting various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with specific biochemical pathways. For instance, its sulfonamide group can interact with enzymes involved in tumor growth.

- Antimicrobial Properties : Research indicates that derivatives of imidazole compounds can exhibit antimicrobial activity. The presence of the bromophenylsulfonyl moiety may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Biochemical Research

The compound serves as a valuable tool in biochemical assays due to its ability to modulate enzyme activity:

- Enzyme Inhibition Studies : It can act as a selective inhibitor for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein Interaction Studies : By modifying the structure of proteins through conjugation, researchers can study protein-protein interactions and their implications in cellular processes.

Material Science

In material science, this compound is being investigated for:

- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

- Coatings and Adhesives : Its chemical properties allow it to be incorporated into formulations for coatings that require specific adhesion characteristics or resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various imidazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Inhibition

Research conducted at a leading biochemistry lab focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The study demonstrated that this compound effectively inhibited this enzyme, suggesting potential applications in treating conditions like glaucoma and edema.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- 1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole (): Substituents: Bromophenylsulfonyl at position 1, methyl at position 3. Key Differences: The bromine is at the ortho position on the phenyl ring, which may sterically hinder interactions compared to the para position in the target compound.

- 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole (): Substituents: Nitro and methyl groups on the benzenesulfonyl moiety. The additional methyl groups may enhance lipophilicity .

Halogen-Substituted Imidazoles

2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole ():

- Substituents: Bromophenyl at position 2, pentyl and phenyl groups at positions 1, 4, and 4.

- Structural Insights: Crystal structure analysis reveals dihedral angles of 30.1–64.3° between the imidazole ring and substituents, suggesting significant steric distortion. The absence of strong intermolecular interactions contrasts with sulfonyl-containing analogs, which may exhibit higher crystallinity due to sulfonyl group hydrogen bonding .

- 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole (): Substituents: Bromophenyl at position 2, fused benzimidazole core. This compound is reported as a research chemical with applications in drug discovery .

Pharmacologically Active Derivatives

- 1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole (): Substituents: Chlorophenoxybutyl chain at position 1. Biological Relevance: Exhibits activity against Mycobacterium tuberculosis (purity >99%, LCMS-ESI [M+H]+: 264.9). The phenoxybutyl chain may improve membrane permeability compared to sulfonyl groups .

Physical Properties

Actividad Biológica

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an imidazole ring, which is known for its biological activity. The presence of the bromophenylsulfonyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can act as a leaving group in nucleophilic substitutions, while the imidazole moiety can participate in hydrogen bonding with biological macromolecules.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results for compounds similar to the one .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Significant |

Anticancer Potential

The anticancer properties of imidazole derivatives have been widely studied. Preliminary evaluations demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar structures exhibited selective cytotoxicity at concentrations less than 10 µM across multiple tumor types .

Study on Anticancer Activity

In a comprehensive study involving 60 different cancer cell lines, this compound was tested for its growth-inhibitory effects. The results indicated that while some derivatives showed no significant cytotoxicity, others exhibited promising activity against specific cancer types, warranting further investigation into their mechanisms and potential therapeutic applications.

Toxicological Assessment

A toxicological assessment highlighted the compound's safety profile, demonstrating that it did not induce significant adverse effects at lower dosages. However, higher concentrations led to observable changes in liver and kidney functions in animal models, indicating a need for careful dosage management in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of 4-bromobenzenesulfonyl chloride with 2-methylimidazole derivatives under basic conditions. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of imidazole to sulfonyl chloride) and using solvents like DMF or THF at 60–80°C. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (~70–85%) . Monitoring reaction progress with TLC or HPLC is critical to avoid over-sulfonylation.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., sulfonyl group deshields adjacent protons).

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths/angles (e.g., S–N bond ~1.62 Å) and confirms spatial arrangement. ORTEP-3 visualizes thermal ellipsoids for displacement parameters.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 341.2).

Q. How do solvent polarity and pH affect the stability of this compound?

- Methodological Answer : Stability assays in buffered solutions (pH 3–10) at 25°C show maximal stability at neutral pH. In polar aprotic solvents (e.g., DMSO), the compound remains stable for >48 hours, while acidic conditions promote hydrolysis of the sulfonyl group. Accelerated degradation studies (40°C, 75% RH) combined with HPLC monitoring quantify half-life .

Advanced Research Questions

Q. How can the crystal structure of this compound inform its supramolecular interactions?

- Methodological Answer : X-ray analysis reveals intermolecular interactions (e.g., C–H···O hydrogen bonds between sulfonyl oxygen and methyl groups) that stabilize the lattice. Hirshfeld surface analysis (using CrystalExplorer) quantifies contact contributions (e.g., Br···H interactions at ~3.2 Å). Comparing packing motifs with analogs (e.g., 2-methylimidazole derivatives ) identifies steric effects of the bromophenyl group.

Q. Does this compound act as a ligand in coordination chemistry?

- Methodological Answer : The imidazole nitrogen can coordinate to metal centers (e.g., Zn²⁺, Cu²⁺). Titration experiments (UV-Vis, molar ratio method) in acetonitrile determine binding constants (log K ≈ 3.5–4.2). Single-crystal studies of metal complexes (e.g., Zn(II)) show distorted tetrahedral geometry, with sulfonyl groups influencing ligand flexibility .

Q. How can DFT calculations predict the compound’s reactivity and electronic properties?

- Methodological Answer : Geometry optimization at the B3LYP/6-311++G(d,p) level calculates frontier orbitals (HOMO-LUMO gap ~4.1 eV), indicating nucleophilic attack susceptibility at the sulfonyl group. Molecular electrostatic potential (MESP) maps highlight electron-deficient regions (e.g., bromine atom). Docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzyme active sites ).

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in H NMR shifts (e.g., methyl group at δ 2.45 vs. 2.50 ppm) may arise from residual solvents or polymorphic forms. Cross-validation via IR (C–S stretch at 1170 cm⁻¹) and PXRD (comparison with simulated patterns ) identifies impurities. Dynamic NMR at variable temperatures detects conformational exchange in solution.

Q. How can late-stage functionalization diversify this compound for structure-activity studies?

- Methodological Answer : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) introduces substituents at the bromophenyl ring. Optimizing catalyst loadings (5 mol% Pd(PPh₃)₄) and bases (K₂CO₃) achieves >80% yield. Screening derivatives for antimicrobial activity involves MIC assays against S. aureus and E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.